methyl 1-amino-3-(2-chlorophenyl)cyclobutane-1-carboxylate hydrochloride, Mixture of diastereomers
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Overview
Description
Methyl 1-amino-3-(2-chlorophenyl)cyclobutane-1-carboxylate hydrochloride, mixture of diastereomers, is a chemical compound with the molecular formula C12H15Cl2NO2. It is a mixture of diastereomers, meaning it contains multiple stereoisomers that are not mirror images of each other. This compound is of interest in various scientific research applications due to its unique structural properties and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-amino-3-(2-chlorophenyl)cyclobutane-1-carboxylate hydrochloride typically involves the following steps:
Formation of Cyclobutane Ring: The cyclobutane ring is formed through a cyclization reaction, often using a suitable diene and a dienophile under controlled conditions.
Introduction of Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, where a chlorinated aromatic compound reacts with the cyclobutane ring.
Amination: The amino group is introduced through an amination reaction, often using ammonia or an amine source.
Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amino group is oxidized to form a nitro group.
Reduction: Reduction reactions can convert the nitro group back to an amino group.
Substitution: Substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other functional groups.
Esterification: The carboxylate group can undergo esterification with various alcohols to form different esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as iron (Fe) and hydrogen (H2) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.
Esterification: Acid catalysts like sulfuric acid (H2SO4) and methanol are typically employed.
Major Products Formed:
Nitro Derivatives: Oxidation of the amino group forms nitro derivatives.
Amino Derivatives: Reduction of nitro groups forms amino derivatives.
Substituted Chlorophenyl Compounds: Substitution reactions can yield various substituted chlorophenyl compounds.
Different Esters: Esterification can produce a range of esters depending on the alcohol used.
Scientific Research Applications
This compound has several scientific research applications across various fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions with biological macromolecules.
Medicine: It has potential therapeutic applications, including the development of new drugs for treating various diseases.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which methyl 1-amino-3-(2-chlorophenyl)cyclobutane-1-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, participating in various biochemical reactions. The chlorophenyl group can interact with enzymes and receptors, influencing biological processes.
Comparison with Similar Compounds
Methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate hydrochloride: Similar structure but with a hydroxymethyl group instead of a chlorophenyl group.
Methyl 1-amino-3-(2-chlorophenyl)cyclohexane-1-carboxylate hydrochloride: Similar structure but with a cyclohexane ring instead of a cyclobutane ring.
Uniqueness: Methyl 1-amino-3-(2-chlorophenyl)cyclobutane-1-carboxylate hydrochloride is unique due to its cyclobutane ring, which imparts rigidity and distinct reactivity compared to compounds with larger rings. The presence of the chlorophenyl group also adds to its chemical and biological activity.
Properties
CAS No. |
2648961-66-2 |
---|---|
Molecular Formula |
C12H15Cl2NO2 |
Molecular Weight |
276.2 |
Purity |
95 |
Origin of Product |
United States |
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